molecular formula C8H13NO4 B12854857 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid CAS No. 857204-64-9

2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid

Cat. No.: B12854857
CAS No.: 857204-64-9
M. Wt: 187.19 g/mol
InChI Key: RTKKRLBUUMAOSO-UHFFFAOYSA-N
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Description

2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid typically involves the generation of azomethine ylides from dimethyl 2-(arylmethylideneamino)pentanedioates. This is achieved through the action of silver acetate and triethylamine, followed by regio- and stereoselective reactions with dipolarophiles . Another method involves the 1,3-dipolar cycloaddition of divinyl sulfone to the azomethine ylide generated from the Schiff base derived from methyl (S)-2-phthalimido-4-oxobutanoate and dimethyl glutamate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products:

    Oxidation: Formation of pyrrolidine-2,5-diones.

    Reduction: Formation of pyrrolidine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Comparison: 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid is unique due to its dual carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, it offers additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

CAS No.

857204-64-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2-carboxyethyl)pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c10-7(11)4-3-6-2-1-5-9(6)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)

InChI Key

RTKKRLBUUMAOSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)O)CCC(=O)O

Origin of Product

United States

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